molecular formula C6H3ClFIO B1502947 2-Chloro-4-fluoro-6-iodophenol

2-Chloro-4-fluoro-6-iodophenol

Cat. No.: B1502947
M. Wt: 272.44 g/mol
InChI Key: CQLYBUITHSPXLC-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-6-iodophenol is a halogenated phenolic compound featuring chlorine, fluorine, and iodine substituents at the 2-, 4-, and 6-positions of the aromatic ring, respectively. The hydroxyl group at the 1-position confers acidity and reactivity typical of phenols. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its unique electronic and steric properties imparted by the combination of halogens. Halogenated phenols are often utilized as intermediates in agrochemicals, dyes, and ligands for metal coordination .

Properties

Molecular Formula

C6H3ClFIO

Molecular Weight

272.44 g/mol

IUPAC Name

2-chloro-4-fluoro-6-iodophenol

InChI

InChI=1S/C6H3ClFIO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H

InChI Key

CQLYBUITHSPXLC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)I)F

Origin of Product

United States

Comparison with Similar Compounds

2-Bromo-4-chloro-6-(4-fluorophenyl-iminomethyl)phenol

Key Structural Differences :

  • Substituents: Bromine replaces iodine at the 2-position, and an iminomethyl group (-CH=N-C6H4F) is attached at the 6-position .
  • Functional Groups: The iminomethyl group introduces a Schiff base moiety, enabling coordination chemistry and catalytic applications.

Properties and Reactivity :

  • Reactivity: The iminomethyl group facilitates nucleophilic addition reactions, unlike the iodine-substituted target compound, which may favor electrophilic substitution due to the hydroxyl group’s activating effect.

2-Chloro-6-fluoro-4-iodoaniline

Key Structural Differences :

  • Substituent Positions : Halogens are rearranged (Cl at 2, F at 6, I at 4) with an -NH2 group replacing the -OH .
  • Functional Groups: The aniline group (-NH2) is less acidic (pKa ~4.6) compared to phenol (-OH, pKa ~10).

Properties and Reactivity :

  • Acidity: The target compound’s phenolic -OH is significantly more acidic (pKa ~8–9) due to electron-withdrawing halogens stabilizing the phenoxide ion.
  • Reactivity : The -NH2 group in the aniline derivative directs electrophilic substitution to the para position, whereas the -OH group in the target compound activates the ring for ortho/para substitution.

4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde

Key Structural Differences :

  • Substituents: A benzyloxy group (-O-CH2-C6H3ClF) replaces the phenolic -OH and iodine at the 6-position .
  • Functional Groups : The ether linkage and benzaldehyde moiety alter solubility and reactivity.

Properties and Reactivity :

  • Solubility: The benzyloxy group enhances lipophilicity, making this compound more soluble in organic solvents than the polar phenolic target.
  • Reactivity : The aldehyde group enables condensation reactions (e.g., forming hydrazones), whereas the target compound’s -OH group is prone to oxidation or sulfonation .

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituent Positions Key Functional Groups Acidity (Estimated pKa) Key Applications
2-Chloro-4-fluoro-6-iodophenol C6H3ClFIO 2-Cl, 4-F, 6-I Phenol (-OH) ~8–9 Pharmaceuticals, ligands
2-Bromo-4-chloro-6-(4-F-phenyl-iminomethyl)phenol C13H8BrClFN2O 2-Br, 4-Cl, 6-iminomethyl Phenol, Schiff base ~9–10 MOFs, catalysis
2-Chloro-6-fluoro-4-iodoaniline C6H4ClFIN 2-Cl, 6-F, 4-I Aniline (-NH2) ~4.6 Organic synthesis
4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde C14H9ClFO2 Benzyloxy, aldehyde Ether, aldehyde N/A Condensation reactions

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